molecular formula C22H17BrN2O4 B243972 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

货号 B243972
分子量: 453.3 g/mol
InChI 键: CYFLRPAEGCCVCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, also known as BMB-Br, is a novel small molecule that has been developed for scientific research applications. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis. The synthesis method of BMB-Br, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

作用机制

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide inhibits PTP1B by binding to its active site and preventing it from dephosphorylating its substrates, which include the insulin receptor and insulin receptor substrate 1 (IRS-1). This leads to increased insulin signaling and glucose uptake in insulin-sensitive tissues such as muscle and adipose tissue, and improved glucose homeostasis. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has also been shown to have anti-inflammatory and anti-obesity effects, which may contribute to its beneficial effects on glucose homeostasis.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes. It has also been shown to reduce inflammation and improve lipid metabolism in these models. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

实验室实验的优点和局限性

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for investigating the role of PTP1B in insulin signaling and glucose homeostasis. Its favorable safety profile and ease of synthesis make it a convenient tool for use in lab experiments. However, its specificity for PTP1B may limit its use in studies that require inhibition of other protein tyrosine phosphatases.

未来方向

There are several potential future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved therapeutic potential for type 2 diabetes and other metabolic disorders. Another area of interest is the investigation of the anti-inflammatory and anti-obesity effects of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide, which may have potential applications in the treatment of other diseases such as atherosclerosis and non-alcoholic fatty liver disease. Finally, the use of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide in combination with other therapeutic agents, such as insulin sensitizers or GLP-1 agonists, may have synergistic effects on glucose homeostasis and metabolic health.

合成方法

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-methoxybenzoic acid, which is then reacted with 5-amino-2-methoxybenzoic acid to form N-(5-(2-methoxyphenyl)-1,3-benzoxazol-2-yl)-3-bromo-4-methoxybenzamide. This intermediate is then reacted with 3,5-dibromo-4-methoxybenzoyl chloride to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide.

科学研究应用

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been shown to be a potent and selective inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. PTP1B has been implicated in the development of insulin resistance and type 2 diabetes, and its inhibition has been proposed as a potential therapeutic strategy for these diseases. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide has been used in a number of scientific research studies to investigate the role of PTP1B in insulin signaling and glucose homeostasis, as well as its potential as a therapeutic target for type 2 diabetes.

属性

分子式

C22H17BrN2O4

分子量

453.3 g/mol

IUPAC 名称

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide

InChI

InChI=1S/C22H17BrN2O4/c1-27-18-9-7-13(11-15(18)23)21(26)24-17-12-14(8-10-19(17)28-2)22-25-16-5-3-4-6-20(16)29-22/h3-12H,1-2H3,(H,24,26)

InChI 键

CYFLRPAEGCCVCF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

规范 SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)OC)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。